molecular formula C11H15N3O2 B11813420 2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide

2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11813420
M. Wt: 221.26 g/mol
InChI Key: IVXBVPUKCIIYAW-UHFFFAOYSA-N
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Description

2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydropyridine ring, a piperidine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves the reaction of a dihydropyridine derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carboxamide bond. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the dihydropyridine ring or the carboxamide group.

    Substitution: The piperidine moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the piperidine moiety.

Scientific Research Applications

2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.

    Imidazole-containing compounds: These compounds also exhibit a range of chemical and biological properties.

Uniqueness

2-Oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of a dihydropyridine ring, a piperidine moiety, and a carboxamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-oxo-N-piperidin-4-yl-1H-pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O2/c15-10-9(2-1-5-13-10)11(16)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,15)(H,14,16)

InChI Key

IVXBVPUKCIIYAW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CNC2=O

Origin of Product

United States

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